1-(Furan-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanone oxalate
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Overview
Description
1-(Furan-2-yl)-2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethanone oxalate is a complex organic compound featuring a furan ring, a thiophene ring, a piperazine moiety, and an oxalate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the furan and thiophene rings. One common approach is to first synthesize 1-(furan-2-yl)ethanone and then react it with piperazine in the presence of thiophene-2-carbonyl chloride. The reaction conditions often require the use of a strong base, such as triethylamine, and a suitable solvent, like dichloromethane, to facilitate the formation of the piperazine ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems for the addition of reagents and precise control of reaction conditions can help in achieving large-scale production with consistent quality.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation to form furan-2-carboxylic acid.
Reduction: The thiophene ring can be reduced to form thiophene-2-methylamine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Furan-2-carboxylic acid from oxidation.
Thiophene-2-methylamine from reduction.
Various substituted piperazines from nucleophilic substitution.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
1-(Furan-2-yl)ethanone
Thiophene-2-carbonyl chloride
Piperazine derivatives
Properties
IUPAC Name |
1-(furan-2-yl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S.C2H2O4/c18-12(13-3-1-9-20-13)11-16-5-7-17(8-6-16)15(19)14-4-2-10-21-14;3-1(4)2(5)6/h1-4,9-10H,5-8,11H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQOFQMXDXGTIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CO2)C(=O)C3=CC=CS3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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